molecular formula C21H20FN3O2S B2962809 N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1351630-60-8

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

Cat. No. B2962809
M. Wt: 397.47
InChI Key: JJUNZUPXNNTWIG-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The pyrimidine ring, for example, might undergo electrophilic substitution reactions. The fluorine atom might also be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a fluorine atom might increase the compound’s stability and affect its reactivity. The pyrimidine ring might contribute to the compound’s aromaticity .

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized through various chemical reactions involving key intermediates such as fluorophenyl pyrimidines and propanamides. These synthesis methods emphasize the importance of precise chemical modifications to achieve desired properties, such as increased biological activity or improved solubility. For instance, the study by Gan et al. (2021) focuses on synthesizing phenyl carbamate derivatives, an important intermediate for antitumor drugs, showcasing the compound's relevance in the development of cancer therapeutics (Gan et al., 2021).

Biological Activity and Therapeutic Potential

The compound and its derivatives have been explored for various biological activities, including anticancer, antibacterial, and antifilarial effects. These studies demonstrate the compound's potential in addressing a range of diseases, highlighting its versatility in medicinal chemistry.

  • Anticancer Activity : Research indicates that derivatives of this compound show significant anticancer activity against various cancer cell lines. For example, Tumosienė et al. (2020) discovered derivatives with potent activity against glioblastoma and breast cancer cell lines, suggesting the compound's utility in developing novel anticancer therapies (Tumosienė et al., 2020).

  • Antibacterial Activity : The compound's derivatives have also been shown to possess antibacterial properties, potentially offering new avenues for treating bacterial infections. Kuramoto et al. (2003) found that certain modifications of the compound resulted in highly potent antibacterial agents, demonstrating its application in combating resistant bacterial strains (Kuramoto et al., 2003).

  • Antifilarial Activity : Angelo et al. (1983) synthesized a series of guanidines based on the compound's structure, evaluating their antifilarial efficacy. Although specific activity was limited to certain parasite stages, these findings contribute to the broader understanding of the compound's potential in parasitology (Angelo et al., 1983).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-17-8-6-16(7-9-17)19-14-21(27)25(15-24-19)12-11-23-20(26)10-13-28-18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUNZUPXNNTWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

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